1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine
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Overview
Description
Triazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological activities . They are known to exhibit antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular properties . Piperazines, on the other hand, are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring. They are used in a variety of therapeutic drugs and have diverse pharmacological activities.
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the reaction of hydrazonoyl halides with various reagents . For example, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
Triazolopyrimidines are heterocyclic compounds that contain a triazole ring fused with a pyrimidine ring . The triazole ring contains two carbon atoms and three nitrogen atoms, while the pyrimidine ring contains four carbon atoms and two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific triazolopyrimidine would depend on its exact structure. In general, triazolopyrimidines are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .Mechanism of Action
Target of Action
The primary target of the compound “1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine” is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
This compound interacts with its target, EGFR, by inhibiting its tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival . The compound’s interaction with EGFR results in a decrease in cell proliferation and an increase in cell death, particularly in cancer cells where EGFR is overexpressed .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting EGFR, the compound disrupts these processes, leading to decreased cell proliferation and increased cell death .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells where EGFR is overexpressed . This leads to a reduction in tumor growth and potentially to tumor shrinkage .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-phenyl-7-(4-thiophen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S2/c26-29(27,15-7-4-12-28-15)24-10-8-23(9-11-24)17-16-18(20-13-19-17)25(22-21-16)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJUBFDYGYAZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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